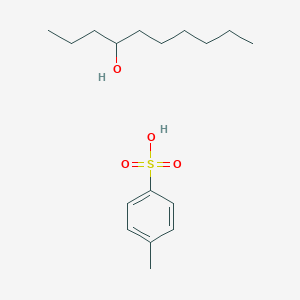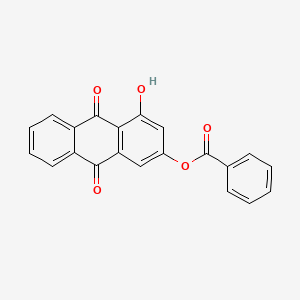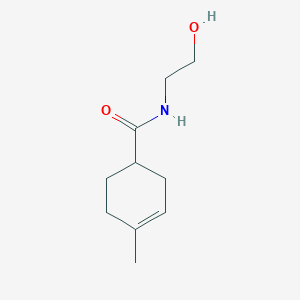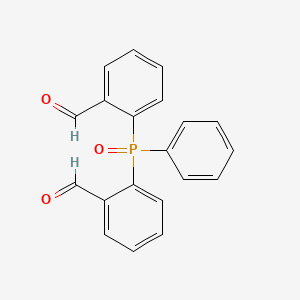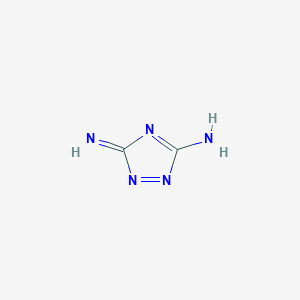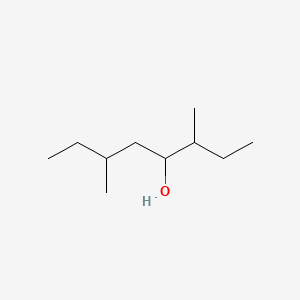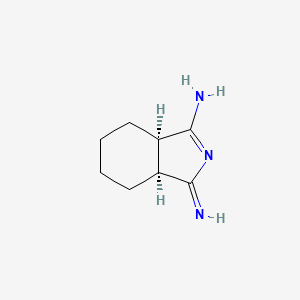propanedioate CAS No. 64298-16-4](/img/structure/B14486103.png)
Diethyl [2-(1,3-dioxolan-2-yl)ethyl](ethyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is an organic compound with the molecular formula C12H20O6. . This compound is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms. The compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst, allowing for the continuous removal of water using a Dean-Stark apparatus . This method ensures the formation of stable cyclic acetals.
Industrial Production Methods
In industrial settings, the production of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial processes may also incorporate advanced techniques for the removal of by-products and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: LiAlH4, NaBH4, hydrogenation with nickel or rhodium catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor for pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate involves its ability to act as a protecting group for carbonyl compounds. The dioxolane ring provides stability against nucleophiles and bases, allowing for selective reactions to occur without affecting the protected carbonyl group . The compound can be deprotected under acidic conditions, regenerating the original carbonyl compound.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A similar compound with the molecular formula C7H12O4, used in the malonic ester synthesis.
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another dioxolane derivative used in flavors and fragrances.
2,2-Dimethyl-1,3-dioxolan-4-ylmethanol: A related compound with applications in organic synthesis.
Uniqueness
Diethyl 2-(1,3-dioxolan-2-yl)ethylpropanedioate is unique due to its specific structure, which combines the properties of a dioxolane ring with a malonate ester. This combination provides enhanced stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Propiedades
Número CAS |
64298-16-4 |
|---|---|
Fórmula molecular |
C14H24O6 |
Peso molecular |
288.34 g/mol |
Nombre IUPAC |
diethyl 2-[2-(1,3-dioxolan-2-yl)ethyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C14H24O6/c1-4-14(12(15)17-5-2,13(16)18-6-3)8-7-11-19-9-10-20-11/h11H,4-10H2,1-3H3 |
Clave InChI |
IWHJDYVZGYKGQL-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCC1OCCO1)(C(=O)OCC)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[3-(4-methoxyphenyl)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate](/img/structure/B14486042.png)

